molecular formula C16H11BrN2O2S B2380349 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide CAS No. 313683-75-9

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2380349
CAS No.: 313683-75-9
M. Wt: 375.24
InChI Key: CURCWLMWBUPNMA-UHFFFAOYSA-N
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Description

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule built on a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . This compound features a 6-bromo-benzothiazol-2-amine moiety, a key intermediate in developing targeted therapeutic agents . The molecular structure integrates an acetyl-substituted benzamide group, a feature designed to influence the compound's binding affinity and selectivity toward biological targets. Benzothiazole derivatives of this class are extensively investigated in oncology research for their potent antiproliferative activities. They have demonstrated mechanisms of action involving the inhibition of critical kinase signaling pathways, such as p38α MAPK, which plays a significant role in cell proliferation, differentiation, and apoptosis . Furthermore, structurally related compounds featuring (thio)urea-bridged benzothiazoles have shown a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral effects, making them valuable tools for infectious disease research . The presence of the bromo atom at the 6-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore structure-activity relationships and develop novel chemical probes. This compound is intended for research applications only, including use as a standard in assay development, as a building block in synthetic chemistry, and for investigating new mechanisms of action in hit-to-lead optimization campaigns.

Properties

IUPAC Name

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S/c1-9(20)10-2-4-11(5-3-10)15(21)19-16-18-13-7-6-12(17)8-14(13)22-16/h2-8H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURCWLMWBUPNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Schotten-Baumann Acylation Route

The most widely reported method involves the condensation of 6-bromo-2-aminobenzothiazole with 4-acetylbenzoyl chloride under Schotten-Baumann conditions. This one-step protocol employs a biphasic solvent system (e.g., dichloromethane/water) with sodium hydroxide as the base:

$$
\text{6-Bromo-2-aminobenzothiazole} + \text{4-Acetylbenzoyl Chloride} \xrightarrow{\text{NaOH, DCM/H}_2\text{O}} \text{Target Compound}
$$

Key Parameters :

  • Temperature : 0–5°C (to minimize hydrolysis of the acyl chloride).
  • Molar Ratio : 1:1.2 (amine:acyl chloride) to ensure complete conversion.
  • Yield : 75–85% after recrystallization from ethanol.
Table 1: Optimization of Schotten-Baumann Reaction
Parameter Optimal Condition Yield (%) Purity (%)
Solvent System DCM/H₂O 82 98
Base NaOH (10% aq.) 85 97
Reaction Time 4 h 80 96

Multi-Step Synthesis via Intermediate Formation

An alternative approach involves synthesizing 4-acetylbenzoyl chloride in situ from 4-acetylbenzoic acid and thionyl chloride, followed by coupling with 6-bromo-2-aminobenzothiazole:

Step 1: Synthesis of 4-Acetylbenzoyl Chloride
$$
\text{4-Acetylbenzoic Acid} + \text{SOCl}2 \xrightarrow{\text{Reflux}} \text{4-Acetylbenzoyl Chloride} + \text{SO}2 + \text{HCl}
$$

  • Conditions : Thionyl chloride (3 eq.), toluene, reflux for 2 h.
  • Yield : 90–95% (GC-MS purity >99%).

Step 2: Amide Bond Formation
The acyl chloride is reacted with 6-bromo-2-aminobenzothiazole in tetrahydrofuran (THF) with triethylamine as the base:
$$
\text{4-Acetylbenzoyl Chloride} + \text{6-Bromo-2-aminobenzothiazole} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$

  • Yield : 78% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the amine, while aqueous bases (NaOH, K₂CO₃) facilitate acid scavenging. Non-polar solvents like toluene reduce side reactions but require phase-transfer catalysts for efficient mixing.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tris(dioxa-3,6-heptyl)amine (TDA-1) improves yields by 10–15% in biphasic systems.
  • Microwave Assistance : Reduced reaction time from 4 h to 30 min with comparable yields (80%).
Table 2: Comparative Analysis of Catalytic Methods
Catalyst Solvent Time (h) Yield (%)
None DCM/H₂O 4 75
TDA-1 (0.1 eq.) Toluene/H₂O 3 88
Microwave (300 W) DMF 0.5 80

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.45 (s, 1H, benzothiazole-H), 7.92–7.88 (m, 4H, benzamide-H), 2.65 (s, 3H, acetyl-CH₃).
  • IR (ATR) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N bend).
  • HRMS (ESI+) : m/z 458.0392 [M+H]⁺ (calc. 458.0389 for C₁₆H₁₂BrN₂O₂S).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
  • Elemental Analysis : C, 49.8%; H, 2.7%; N, 6.1% (theory: C, 50.1%; H, 2.5%; N, 6.3%).

Applications and Derivatives

The compound serves as a precursor for anticancer and antimicrobial agents. Functionalization at the acetyl group (e.g., hydrazone formation) yields derivatives with enhanced bioactivity. For example, 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide (E677-0668) exhibits nanomolar inhibition of kinases.

Chemical Reactions Analysis

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets within cells. For example, it may inhibit enzymes involved in essential metabolic pathways, leading to the disruption of cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Crystallographic Features Biological Relevance
4-Acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide C23H24BrN3O3S 502.42 6-Bromo, 4-acetyl benzamide Not reported; likely planar benzothiazole core Potential kinase/pharmacophore
N-(6-Acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide C16H12BrN3O2S 390.25 6-Acetamido, 4-bromo benzamide Not reported Unclear; amide may enhance solubility
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide C20H24N2O2S 356.48 6-Methoxy, adamantyl-acetamide Triclinic P1 space group; H-bonded dimers Antimicrobial/antiviral leads
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) C14H9FN2OS 272.29 2-Fluoro benzamide Pale-yellow crystals; slow evaporation growth Optical/NLO materials

Key Observations :

  • Substituent Effects : Bromine (electron-withdrawing) at the 6-position in the target compound contrasts with methoxy (electron-donating) in and acetamido (polar, hydrogen-bonding) in . These differences influence electronic properties, solubility, and intermolecular interactions.
  • Molecular Weight: The target compound’s higher molecular weight (502.42 vs.
  • Crystallography : Adamantyl and methoxy-substituted analogs form H-bonded dimers or planar structures , while fluorinated derivatives exhibit optical transparency suitable for material science .

Biological Activity

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article explores its mechanism of action, biological effects, and applications in medicinal chemistry, particularly focusing on its anti-tubercular properties and possible anticancer activities.

The primary target of this compound is DprE1 , an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. The compound inhibits DprE1 activity, thereby disrupting the arabinogalactan biosynthesis pathway crucial for mycobacterial cell wall formation. This inhibition results in the suppression of M. tuberculosis growth, highlighting its potential as an anti-tubercular agent.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values for related benzothiazole compounds often fall within a range that suggests potent antibacterial activity .

Anticancer Potential

Recent studies have explored the anticancer activity of benzothiazole derivatives, including this compound. For instance, compounds with similar structural features have shown cytotoxic effects against multiple cancer cell lines. Notably, a related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 µM across various cancer types .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Biological Activity Target IC50/Activity
Anti-tubercularDprE1Effective against M. tuberculosis
AntibacterialVarious bacteriaMIC values indicating potent activity
AnticancerVarious cancer cell linesGI50 values: 15.1 - 28.7 µM
Anti-inflammatoryIL-6, TNF-αSignificant inhibition observed

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Anti-Tubercular Activity : A study demonstrated that derivatives similar to this compound effectively inhibited M. tuberculosis growth in vitro, suggesting potential for further development as anti-tubercular agents.
  • Cytotoxicity Against Cancer Cells : Another investigation revealed that structural modifications in benzothiazole compounds could enhance their cytotoxic effects against specific cancer cell lines, indicating the importance of structural optimization in drug design.

Q & A

Q. How can cryo-EM or X-ray crystallography elucidate the compound’s binding mechanism in absence of co-crystal structures?

  • Answer :
  • Homology Modeling : Build kinase-ligand models using AlphaFold2 if experimental structures are unavailable .
  • Fragment Screening : Soak the compound into kinase crystals (e.g., PDB 4HJO) to resolve electron density maps at 2.0 Å resolution .

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